molecular formula C6H2ClFN2 B1434667 6-Chloro-2-fluoronicotinonitrile CAS No. 1422344-39-5

6-Chloro-2-fluoronicotinonitrile

Cat. No. B1434667
CAS RN: 1422344-39-5
M. Wt: 156.54 g/mol
InChI Key: KXCGIAUXHFKVKN-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoronicotinonitrile is a chemical compound with the CAS Number: 1422344-39-5 . It has a linear formula of C6H2ClFN2 . The IUPAC name for this compound is 6-chloro-2-fluoronicotinonitrile .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoronicotinonitrile can be represented by the InChI code: 1S/C6H2ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H . The molecular weight of this compound is 156.55 .


Physical And Chemical Properties Analysis

The compound 6-Chloro-2-fluoronicotinonitrile is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-2-fluoronicotinonitrile serves as an essential precursor in the synthesis of various biologically active compounds and heterocycles, indicating its significant role in organic chemistry. The nitrile function facilitates C-C bond formation reactions, contributing to the creation of compounds with potential anti-cancer, anti-inflammatory, and anti-parasitic properties, among others. For example, its utility in generating acrylonitrile derivatives highlights its versatility in forming bioactive heterocycles (Naveen et al., 2006). Similarly, the compound finds application in regioselective nucleophilic substitution reactions, leading to the synthesis of novel chemical entities with potential therapeutic applications (Dyadyuchenko et al., 2021).

Environmental and Safety Assessments

Research on derivatives of 6-Chloro-2-fluoronicotinonitrile extends into environmental science, particularly in evaluating alternatives to perfluorooctanesulfonate (PFOS) for reducing environmental and health impacts. Studies have identified compounds like 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), derived from similar chemical structures, to explore their distribution in environmental samples and potential as safer alternatives (Ruan et al., 2015).

Pharmacological Research

In pharmacological contexts, derivatives of 6-Chloro-2-fluoronicotinonitrile have been explored for their therapeutic potential. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid from a compound consisting of 2,5-dichloro-6-fluoronicotinoyl demonstrates the compound's role in creating intermediates for anticancer drugs, showcasing its importance in medicinal chemistry (Zhang et al., 2019).

Advanced Material Research

The compound's relevance extends to materials science, where its derivatives are investigated for enhancing the properties of semiconductors and other materials. For instance, the study of semiconducting perovskites incorporating chloro and fluoro groups emphasizes the potential of such derivatives in modifying electronic and optical properties of materials for various technological applications (Xu et al., 2003).

Safety and Hazards

The safety data sheet for 6-Chloro-2-fluoronicotinonitrile indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-2-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCGIAUXHFKVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoronicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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